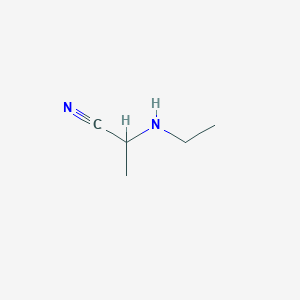

2-(Ethylamino)propanenitrile

Description

Overview of Nitrile Chemistry in Contemporary Organic Synthesis and Medicinal Chemistry

Nitrile, or cyano, functionality is of immense importance in functional group-oriented organic synthesis. nih.gov The unique reactivity of the nitrile group, characterized by a nucleophilic nitrogen atom, the π-coordinating ability of the triple bond, and an electrophilic carbon center, imparts a rich and diverse chemistry. nih.govresearchgate.net This versatility allows nitriles to be transformed into various other functional groups and intermediates, making them fundamental building blocks in the synthesis of complex organic frameworks. researchgate.net

In modern chemistry, nitriles are integral to the production of a wide range of products, from high-value pharmaceuticals and fine chemicals to essential polymer building blocks. numberanalytics.commdpi.com Their applications span pharmaceuticals, materials science, and agriculture. numberanalytics.com The robustness of the nitrile group often allows it to pass through metabolic processes unchanged, a desirable trait in pharmaceutical design. longdom.org Furthermore, nitriles can enhance water solubility or decrease susceptibility to oxidative metabolism. longdom.org Their involvement in numerous organic reactions, such as cycloadditions and C-H bond functionalization, enables the synthesis of important carbo- and heterocycles. nih.govresearchgate.net

Contextualization of α-Amino-Substituted Nitriles as Key Intermediates and Motifs

α-Amino nitriles are a particularly important class of nitrile compounds, serving as privileged scaffolds in synthetic chemistry. rsc.org They are valuable intermediates in the synthesis of a wide array of crucial structures, including α-amino acids, 1,2-diamines, and various biologically active heterocyclic and carbocyclic molecules. rsc.orgresearchgate.net The α-amino nitrile moiety is found in the structure of different alkaloids and is an essential fragment of some modern drugs. researchgate.net

The significance of α-amino nitriles is underscored by their presence in pharmaceuticals designed to treat conditions like diabetes and cancer. rsc.org Several α-amino nitriles have been developed as reversible inhibitors of dipeptidyl peptidase (DPP IV) for the treatment of type 2 diabetes. nih.gov Their synthesis is often achieved through the classic Strecker reaction, the first-ever described multi-component reaction, which combines an aldehyde or ketone, an amine, and a cyanide source. researchgate.net

Significance of 2-(Ethylamino)propanenitrile as a Subject of Advanced Chemical Inquiry

This compound, a specific α-amino-substituted nitrile, is a subject of interest in advanced chemical inquiry. It is recognized as a reagent in organic synthesis, particularly for the formation of amides and imidates, and finds use in the manufacturing of pharmaceuticals and agrochemicals. lookchem.com The compound is classified as an aliphatic amine due to its open-chain structure and the presence of a nitrogen atom. lookchem.com Its structure and reactivity make it a useful building block for creating more complex molecules. The hydrochloride salt of this compound is also commercially available. sigmaaldrich.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

While the broader field of α-amino nitrile chemistry is well-explored, the specific research landscape for this compound appears less defined in publicly available literature. Much of the available information focuses on its general use as a synthetic reagent. lookchem.com There is a discernible knowledge gap regarding its specific reaction kinetics, detailed mechanistic studies of its transformations, and its potential applications in novel areas of medicinal chemistry or materials science.

Further research could focus on developing more efficient and environmentally friendly synthetic routes to this compound. Investigating its potential as a precursor to novel heterocyclic compounds or as a ligand in catalysis could also be fruitful areas of inquiry. A deeper understanding of its biological activity, beyond general statements, is another area where more focused research is needed. Identifying and filling these knowledge gaps will be crucial for unlocking the full potential of this versatile chemical compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-3-7-5(2)4-6/h5,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVZMKCMHIWQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Novel Chemical Transformations of 2 Ethylamino Propanenitrile

Established Synthetic Routes to 2-(Ethylamino)propanenitrile

The synthesis of aminonitriles can be broadly approached through methods that construct the core α-amino nitrile framework. The choice of method often dictates the substitution pattern of the final product. The two primary strategies discussed herein are cyanidation reactions, which lead to α-aminonitriles, and Michael addition reactions, which, in the context of acrylonitrile (B1666552), yield β-aminonitriles.

Cyanidation Reactions in the Synthesis of α-Aminonitriles, Including this compound

The most prominent and historically significant method for the synthesis of α-aminonitriles is the Strecker reaction, first reported in 1850. whiterose.ac.uk This versatile three-component reaction involves the condensation of an aldehyde or ketone, an amine, and a cyanide source to form an α-aminonitrile. whiterose.ac.ukacs.org In the specific synthesis of this compound, the reactants are acetaldehyde (B116499), ethylamine (B1201723), and a cyanide source.

The reaction mechanism proceeds in two main stages. wikipedia.org First, ethylamine reacts with acetaldehyde to form an intermediate imine through nucleophilic addition followed by dehydration. In the second stage, a cyanide ion (CN⁻), typically from a source like hydrogen cyanide (HCN), potassium cyanide (KCN), or trimethylsilyl (B98337) cyanide (TMSCN), performs a nucleophilic attack on the imine carbon. thieme-connect.comscispace.com Subsequent protonation yields the final product, this compound.

The reaction can be summarized as follows:

Step 1: Imine Formation CH₃CHO + CH₃CH₂NH₂ ⇌ CH₃CH=NCH₂CH₃ + H₂O

Step 2: Cyanide Addition CH₃CH=NCH₂CH₃ + HCN → CH₃CH(CN)NHCH₂CH₃

Various cyanide sources can be employed, with TMSCN often favored for its higher solubility in organic solvents and for avoiding the direct handling of highly toxic HCN gas. scispace.comddtjournal.com The reaction is frequently catalyzed by either acid or base. Mildly acidic conditions can protonate the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the amine. wikipedia.org

The Strecker synthesis is a robust method for producing a wide array of α-aminonitriles by simply varying the starting aldehyde and amine. nsf.gov This modularity makes it a cornerstone in the synthesis of amino acid precursors and other related compounds.

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Aldehyde | Acetaldehyde | CH₃CHO |

| Amine | Ethylamine | CH₃CH₂NH₂ |

| Cyanide Source | Hydrogen Cyanide (example) | HCN |

| Product | This compound | CH₃CH(CN)NHCH₂CH₃ |

Investigations into Michael Addition Reactions for Substituted Propanenitrile Formation, Exemplified by 3-(Ethylamino)propanenitrile from Acrylonitrile

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. It involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-withdrawing group (a Michael acceptor). wikipedia.org When an amine is used as the nucleophile, the reaction is termed an aza-Michael addition. organic-chemistry.org

This methodology is not used to synthesize this compound but is highly relevant for the formation of its structural isomer, 3-(Ethylamino)propanenitrile. In this reaction, ethylamine acts as the Michael donor, and acrylonitrile (CH₂=CHCN) serves as the Michael acceptor. The nucleophilic nitrogen of ethylamine attacks the electron-deficient β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final product, 3-(Ethylamino)propanenitrile.

The general scheme for this aza-Michael addition is: CH₃CH₂NH₂ + CH₂=CHCN → CH₃CH₂NHCH₂CH₂CN

This reaction is often performed without a catalyst, but various catalysts can be employed to increase the reaction rate and yield. nih.gov For instance, lipases have been shown to effectively catalyze the Michael addition of primary and secondary amines to acrylonitrile, leading to shorter reaction times compared to uncatalyzed reactions. researchgate.net Other catalysts, such as the ionic liquid triethylammonium (B8662869) acetate (B1210297) (TEAA), have also been used to promote chemoselective aza-Michael additions under mild, green conditions. organic-chemistry.org The use of acidic catalysts is also a common practice in the synthesis of di-adducts from primary amines and acrylonitrile. nih.gov

| Reaction Type | Starting Materials | Product | Isomer Type |

|---|---|---|---|

| Strecker Synthesis (Cyanidation) | Acetaldehyde, Ethylamine, Cyanide | This compound | α-Aminonitrile |

| Aza-Michael Addition | Ethylamine, Acrylonitrile | 3-(Ethylamino)propanenitrile | β-Aminonitrile |

Derivatization Strategies and Functional Group Interconversions of this compound

The chemical structure of this compound, containing a secondary amine and a nitrile group, offers two reactive centers for further chemical transformations. These functional groups allow for a wide range of derivatization strategies to synthesize novel compounds with potentially interesting properties.

Synthesis of Novel Derivatives of this compound

The secondary amine and nitrile functionalities of this compound can be independently or concurrently modified to create a library of new derivatives.

Reactions at the Amino Group: The secondary amine is nucleophilic and can undergo various reactions.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylated derivatives. This is a common strategy for producing N-acylated α-aminocarbonitriles, which are of interest in medicinal chemistry. acs.org

N-Alkylation: The amine can be further alkylated using alkyl halides.

N-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or copper, can introduce aromatic substituents on the nitrogen atom.

Formation of Sulfonamides: Reaction with sulfonyl chlorides provides the corresponding sulfonamide derivatives.

Reactions of the Nitrile Group: The nitrile group can be transformed into several other important functional groups.

Hydrolysis: Acidic or basic hydrolysis of the nitrile group can convert it first into an amide (2-(ethylamino)propanamide) and then, upon further hydrolysis, into a carboxylic acid (alanine derivative). The initial step of the Strecker synthesis is often followed by hydrolysis to produce α-amino acids. wikipedia.org

Reduction: The nitrile group can be reduced to a primary amine, yielding a 1,2-diamine (N1-ethylpropane-1,2-diamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Intramolecular Cyclization: Derivatives of this compound can be designed to undergo intramolecular reactions. For example, if an appropriate electrophilic center is introduced via N-alkylation, cyclization could lead to the formation of piperazine (B1678402) or other heterocyclic rings. The reaction of aminonitriles with aminothiols can also lead to the formation of heterocycles like thiazolines. nih.gov

Regioselective and Stereoselective Approaches to Substituted this compound Frameworks

The carbon atom bearing the nitrile and amino groups (the α-carbon) in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. Controlling the stereochemistry at this center is a crucial aspect of modern organic synthesis.

Stereoselective Synthesis: The classical Strecker reaction typically produces a racemic mixture (an equal mixture of both enantiomers). rsc.org However, significant progress has been made in developing asymmetric Strecker reactions to produce enantioenriched α-aminonitriles. These methods fall into two main categories:

Chiral Auxiliary Approach: Using a chiral amine in the Strecker reaction induces diastereoselectivity. The resulting diastereomeric aminonitriles can be separated, and the chiral auxiliary can then be cleaved to yield the enantiomerically enriched product.

Catalytic Asymmetric Approach: A chiral catalyst is used in sub-stoichiometric amounts to control the stereochemical outcome of the cyanide addition to an achiral imine. A wide variety of chiral catalysts, including organocatalysts (like thioureas and squaramides) and metal-based Lewis acids, have been developed for this purpose, achieving high enantioselectivities (ee). mdpi.comnih.gov These catalytic methods represent a more atom-economical approach to accessing chiral α-aminonitriles. Spontaneous absolute asymmetric synthesis under aqueous conditions has also been demonstrated, yielding enantioenriched aminonitriles from achiral starting materials. rsc.org

Regioselective Derivatization: When creating derivatives of this compound that have multiple reactive sites, controlling which site reacts (regioselectivity) is important. For example, in a molecule containing both the secondary amine of the original framework and another nucleophilic group, reaction conditions can be tuned to favor reaction at one site over the other based on factors like steric hindrance and nucleophilicity. The inherent difference in reactivity between the secondary amine and the nitrile group allows for selective transformations under appropriate conditions (e.g., acylation at the amine without affecting the nitrile).

Application of Advanced Catalytic Methods in this compound Derivatization

Modern catalysis offers powerful tools for the efficient and selective derivatization of molecules like this compound.

Organocatalysis: Organocatalysts, which are small, metal-free organic molecules, have emerged as a key technology in asymmetric synthesis. mdpi.com As mentioned, chiral organocatalysts are highly effective in the enantioselective Strecker synthesis of the parent molecule. researchgate.net They can also be applied to the derivatization steps. For example, chiral aminocatalysts could be used in asymmetric aldol (B89426) or Michael reactions if the this compound backbone were first converted into a suitable nucleophile or electrophile. Aminonitriles themselves have been investigated as organocatalysts in reactions like aldol additions. whiterose.ac.uk

Transition Metal Catalysis: Transition metal catalysts are indispensable for many organic transformations.

Hydrogenation: The catalytic hydrogenation of the nitrile group to a primary amine is a well-established industrial process. wikipedia.org Catalysts based on palladium, platinum, nickel, and cobalt are commonly used. wikipedia.orgnih.gov The choice of catalyst and reaction conditions can influence the selectivity, minimizing the formation of secondary and tertiary amine byproducts. nih.gov

Cross-Coupling Reactions: If this compound is first derivatized to include a halide or triflate, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be used to form new carbon-carbon or carbon-nitrogen bonds, respectively, attaching complex aryl or alkyl groups.

C-H Activation: Emerging strategies involving transition metal-catalyzed C-H activation could potentially be used to directly functionalize the carbon atoms of the ethyl or methyl groups, offering novel pathways for derivatization without pre-functionalization. scispace.comresearchgate.net

| Functional Group | Reaction Type | Product Functional Group | Key Reagents/Catalysts |

|---|---|---|---|

| Secondary Amine | N-Acylation | Amide | Acyl chloride, Base |

| Secondary Amine | N-Alkylation | Tertiary Amine | Alkyl halide |

| Nitrile | Hydrolysis | Carboxylic Acid | H₃O⁺ or OH⁻, Heat |

| Nitrile | Reduction | Primary Amine | LiAlH₄ or H₂/Catalyst (Ni, Pd, Pt) |

Mechanistic Investigations of Synthetic Pathways Involving this compound

The synthesis of α-aminonitriles like this compound is a cornerstone of organic chemistry, most notably as the central reaction in the Strecker synthesis of amino acids. youtube.comwikipedia.org A thorough understanding of the reaction mechanisms is essential for optimizing synthetic protocols and developing novel chemical transformations. This involves detailed kinetic studies to determine reaction rates and the identification of transient species such as reaction intermediates and transition states.

Kinetic Studies and Rate-Determining Steps in Aminonitrile Formation

Kinetic studies are crucial for elucidating the step-by-step sequence of a reaction and identifying the slowest step, known as the rate-determining step (RDS). The formation of this compound from acetaldehyde, ethylamine, and a cyanide source is a multi-step process. mdpi.com

The reaction is generally understood to proceed via the initial formation of an imine intermediate through the condensation of acetaldehyde and ethylamine. This is followed by the nucleophilic addition of a cyanide ion to the imine. organic-chemistry.orgmasterorganicchemistry.com

Imine Formation: CH₃CHO + CH₃CH₂NH₂ ⇌ CH₃CH=NCH₂CH₃ + H₂O

Cyanide Addition: CH₃CH=NCH₂CH₃ + HCN ⇌ CH₃CH(CN)NHCH₂CH₃

Hypothetical Kinetic Data Analysis

To illustrate how kinetic data can be used to probe the mechanism, consider the following hypothetical data for the formation of this compound.

| Experiment | [Acetaldehyde] (M) | [Ethylamine] (M) | [HCN] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

Effect of [Acetaldehyde]: Comparing experiments 1 and 2, doubling the acetaldehyde concentration doubles the rate, indicating the reaction is first order with respect to acetaldehyde.

Effect of [Ethylamine]: Comparing experiments 1 and 3, changing the ethylamine concentration has no effect on the rate, suggesting the reaction is zero order in ethylamine under these conditions. This could imply that imine formation is a rapid pre-equilibrium and not involved in the rate-determining step.

Effect of [HCN]: Comparing experiments 1 and 4, doubling the HCN concentration doubles the rate, indicating the reaction is first order with respect to HCN.

Based on this hypothetical data, the rate law would be: Rate = k[Acetaldehyde][HCN] . This suggests a mechanism where the rate-determining step involves the direct reaction of acetaldehyde and HCN, which is then followed by a rapid reaction with ethylamine. However, the more commonly accepted mechanism involves the initial formation of an imine. organic-chemistry.orgmasterorganicchemistry.com A different set of kinetic data could support a rate law of Rate = k[Acetaldehyde][Ethylamine][HCN] , which would be consistent with the cyanide attack on the imine being the slow step.

Elucidation of Reaction Intermediates and Transition States

Identifying the transient species involved in a reaction pathway is key to fully understanding the mechanism. For the synthesis of this compound, several key intermediates and transition states are proposed.

Reaction Intermediates

Reactive intermediates are short-lived, high-energy molecules that are formed during the conversion of reactants to products. lumenlearning.com In the formation of this compound, the principal intermediates are the aminol (hemiaminal) and the imine (or iminium ion).

Aminol (Hemiaminal) Intermediate: The reaction is initiated by the nucleophilic attack of ethylamine on the carbonyl carbon of acetaldehyde, forming a tetrahedral intermediate called 1-(ethylamino)ethanol. This species is typically unstable.

CH₃CHO + CH₃CH₂NH₂ ⇌ CH₃CH(OH)NHCH₂CH₃

Imine/Iminium Ion Intermediate: The aminol intermediate can then eliminate a molecule of water to form the imine, N-ethylideneethanamine. wikipedia.org Under acidic conditions, the imine can be protonated to form an iminium ion, which is a more potent electrophile and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

CH₃CH(OH)NHCH₂CH₃ ⇌ CH₃CH=NCH₂CH₃ + H₂O CH₃CH=NCH₂CH₃ + H⁺ ⇌ [CH₃CH=N⁺HCH₂CH₃]

While direct observation of these intermediates can be challenging due to their instability, their existence is supported by a vast body of mechanistic studies on related reactions. rsc.org

Transition States

Transition states represent the highest energy point along the reaction coordinate between two intermediates or between reactants and products. They cannot be isolated but can be modeled using computational chemistry methods.

For the formation of this compound, two critical transition states are:

Transition State for Imine Formation: This involves the dehydration of the aminol intermediate.

Transition State for Cyanide Addition: This corresponds to the nucleophilic attack of the cyanide ion on the iminium ion. The energy of this transition state is often the highest, making this step the rate-determining one. researchgate.net

Hypothetical Energy Profile

A hypothetical reaction coordinate diagram can illustrate the energetic landscape of the reaction.

| Species | Description | Relative Energy (kJ/mol) |

| A | Reactants (Acetaldehyde + Ethylamine + HCN) | 0 |

| B | Aminol Intermediate | -15 |

| TS1 | Transition State for Imine Formation | +50 |

| C | Imine Intermediate + H₂O | +5 |

| TS2 | Transition State for Cyanide Addition | +70 |

| D | Product (this compound) + H₂O | -40 |

This hypothetical profile suggests that the cyanide addition to the imine has a higher activation energy, consistent with it being the rate-determining step.

By combining kinetic evidence with the characterization of intermediates and the computational modeling of transition states, a comprehensive mechanistic picture of the synthesis of this compound can be developed.

Advanced Spectroscopic and Analytical Characterization in 2 Ethylamino Propanenitrile Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(Ethylamino)propanenitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, a detailed map of the atomic connectivity within this compound can be constructed.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the hydrogen atoms. The predicted spectrum reveals distinct signals for each proton group, characterized by their chemical shift (δ), multiplicity, and integration value.

The ethyl group presents as a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), a classic ethyl spin system. The methine proton (CH) adjacent to both the nitrile and the ethylamino group appears as a quartet, split by the neighboring methyl group. The methyl group attached to the chiral center shows up as a doublet, split by the methine proton. The amine proton (NH) typically appears as a broad singlet.

Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Quartet (q) | 1H | CH-CN |

| ~2.60 | Quartet (q) | 2H | N-CH₂-CH₃ |

| ~1.45 | Doublet (d) | 3H | CH-CH₃ |

| ~1.10 | Triplet (t) | 3H | N-CH₂-CH₃ |

| ~1.05 | Broad Singlet (br s) | 1H | N-H |

Note: Data is based on spectral prediction software.

Complementing the proton data, the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are expected. The nitrile carbon (C≡N) is characteristically found in the downfield region of the spectrum, typically around 115-120 ppm. researchgate.net The carbons directly attached to the nitrogen atom are also deshielded and appear at intermediate chemical shifts.

Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~119.5 | C≡N |

| ~48.0 | CH-CN |

| ~43.5 | N-CH₂ |

| ~19.0 | CH-CH₃ |

| ~15.0 | N-CH₂-CH₃ |

Note: Data is based on spectral prediction software.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) in Complex Structure Determination

For more complex analogs or to unequivocally confirm assignments, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between the N-CH₂ protons and the N-CH₂-CH₃ protons, confirming the ethyl group. A cross-peak would also connect the CH-CN proton with the CH-CH₃ protons, establishing their direct coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show correlations between the ¹H signal at ~3.65 ppm and the ¹³C signal at ~48.0 ppm (CH-CN), the ¹H signal at ~2.60 ppm and the ¹³C signal at ~43.5 ppm (N-CH₂), and so on for all C-H bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₅H₁₀N₂), the molecular weight is 98.15 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 98. As the molecule contains an even number of nitrogen atoms, its molecular ion peak will have an even mass-to-charge ratio.

The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are expected:

Cleavage of the C-C bond between the methine carbon and the methyl group, leading to the loss of a methyl radical (•CH₃, 15 Da). This would result in a major fragment ion at m/z 83.

Cleavage of the bond between the methine carbon and the nitrile group is less likely but possible. More prominent is the cleavage of the C-C bond within the ethyl group, leading to the loss of a methyl radical from the ethyl group, resulting in a fragment at m/z 83.

The most characteristic fragmentation is the loss of the largest alkyl group attached to the carbon alpha to the nitrogen. In this case, cleavage of the bond between the methine carbon and the ethyl group is not possible. However, cleavage alpha to the nitrogen on the ethyl group side would involve the loss of a methyl radical, which is a common fragmentation for ethylamines. The base peak in the spectrum is often the result of this α-cleavage.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 98 | [M]⁺ (Molecular Ion) |

| 83 | [M - CH₃]⁺ |

| 70 | [M - C₂H₄]⁺ (from ethyl group) |

| 56 | [CH₃CH=N⁺HCH₂CH₃] |

| 42 | [C₂H₄N]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups are the nitrile (C≡N) and the secondary amine (N-H).

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹. This is a highly characteristic peak for nitriles.

Secondary Amine (N-H) Stretch: A single, sharp absorption of weak to medium intensity is anticipated in the range of 3500-3300 cm⁻¹. openstax.org This distinguishes it from primary amines, which show two bands in this region. openstax.org

C-H Stretches: Absorptions due to the stretching of sp³ C-H bonds in the ethyl and methyl groups will appear in the 3000-2850 cm⁻¹ region.

N-H Bend: A bending vibration for the N-H group may be observed around 1650-1580 cm⁻¹.

C-N Stretch: The C-N stretching vibration for the aliphatic amine will likely appear in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy provides complementary information. The nitrile stretch is typically a strong and sharp band in the Raman spectrum, making it easily identifiable.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretch | 2260-2240 |

| N-H | Stretch | 3500-3300 |

| C-H (sp³) | Stretch | 3000-2850 |

| N-H | Bend | 1650-1580 |

| C-N | Stretch | 1250-1020 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis of this compound

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, with a moderate boiling point, is well-suited for GC analysis. In a GC system, the compound is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and can be used for identification when compared to a known standard. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

Combining gas chromatography with mass spectrometry (GC-MS) provides a more definitive analytical tool. As components elute from the GC column, they are directly introduced into the ion source of a mass spectrometer. The mass spectrometer provides a mass spectrum for each eluting peak. This allows for the positive identification of this compound by matching its retention time and mass spectrum with that of a reference standard or a library database. Furthermore, GC-MS can be used to identify impurities and byproducts in a sample by analyzing their respective mass spectra, providing valuable insights into reaction pathways and sample purity. For aminonitriles, which can be polar, derivatization may sometimes be employed to improve chromatographic peak shape and resolution, though it is often not necessary for simple aliphatic aminonitriles.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. preprints.orgijpca.org Its application to this compound allows for high-resolution separation from starting materials, byproducts, and degradation products. A common approach involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. sielc.com

For a compound like this compound, a typical mobile phase would consist of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape and ensure the amino group is protonated. sielc.com Detection can be achieved using a UV detector, although the nitrile group itself is not a strong chromophore. Derivatization may be employed for more sensitive UV detection. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a significant advantage by coupling the separation power of HPLC with the sensitive and selective detection capability of mass spectrometry. ajprd.com This hyphenated technique is ideal for identifying and quantifying analytes at very low concentrations. ajprd.com For this compound, Electrospray Ionization (ESI) in positive ion mode is typically used, as the secondary amine group is readily protonated to form a quasi-molecular ion [M+H]⁺. metwarebio.com

Tandem mass spectrometry (MS/MS) analysis of this [M+H]⁺ ion yields structural information through collision-induced dissociation (CID). The fragmentation patterns are predictable and crucial for unambiguous identification. Key fragmentation pathways for the protonated molecule would include alpha-cleavage, which is characteristic of amines, leading to the breaking of bonds adjacent to the nitrogen atom. youtube.com

Table 1: Illustrative HPLC Parameters for this compound Analysis This table presents typical starting parameters for method development.

| Parameter | Value | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. wikipedia.org Formic acid aids in protonating the analyte for better peak shape and MS sensitivity. |

| Gradient | 70% A to 30% A over 10 minutes | A gradient elution allows for the separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. inacom.nl |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. torontech.com |

| Injection Vol. | 5 µL | The volume of the sample introduced into the system. |

| Detector | Mass Spectrometer (ESI+) | Provides high sensitivity and structural information. ajprd.com |

Table 2: Predicted LC-MS Fragmentation Data for Protonated this compound ([C₅H₁₀N₂ + H]⁺)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 99.09 | [M+H]⁺ | Protonated parent molecule |

| 82.08 | [M+H - NH₃]⁺ | Loss of ammonia |

| 70.07 | [M+H - C₂H₅]⁺ | Loss of the ethyl group via alpha-cleavage |

X-ray Diffraction (XRD) for Crystalline Structure Determination of this compound Derivatives

X-ray Diffraction (XRD), specifically single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision.

While crystallographic data for this compound itself is not prominently available in public databases, the technique is critical for the characterization of its crystalline derivatives, such as hydrochloride or hydrobromide salts. The formation of such salts is a common strategy to induce crystallinity in small organic molecules.

An XRD analysis would confirm key structural features, including the sp hybridization and linear geometry of the nitrile carbon and nitrogen atoms, with an R-C≡N bond angle expected to be approximately 180°. wikipedia.orgstudy.com Furthermore, it would reveal the conformation of the ethylamino group and the packing of molecules within the crystal lattice, governed by intermolecular forces like hydrogen bonding involving the secondary amine.

Table 3: Crystallographic Parameters Obtainable from a Single-Crystal XRD Experiment

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). | Fundamental property of the crystal lattice. |

| Space Group | Describes the symmetry elements within the unit cell. | Provides detailed insight into the molecular packing. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Defines the basic repeating unit of the crystal. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., C≡N, C-N, C-C). | Confirms the bonding pattern and hybridization. The C≡N bond is characteristically short (~1.16 Å). wikipedia.org |

| **Bond Angles (°) ** | The angle formed between three connected atoms (e.g., C-C≡N). | Defines the molecule's geometry. |

| Torsion Angles (°) | The dihedral angle describing the rotation around a chemical bond. | Determines the conformation of flexible parts of the molecule, like the ethyl group. |

Electrochemical Methods in Reactivity and Adsorption Studies of Related Propanenitrile Compounds

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties and reactivity of molecules. johnshopkins.edu These techniques measure the current response of a substance to a varying applied potential, providing information on oxidation and reduction processes.

For propanenitrile compounds, the nitrile functional group is generally electrochemically stable and difficult to reduce. researchgate.net However, the presence of other functional groups, such as the ethylamino group in this compound, introduces sites that are more readily oxidized. nanoge.org The secondary amine can undergo oxidation at an electrode surface, a process that can be studied to understand its reactivity.

Studies on related nitrile compounds demonstrate that their electrochemical behavior is highly dependent on the molecular structure and the solvent system used. johnshopkins.edunih.gov Acetonitrile, a related nitrile, is frequently used as a solvent in electrochemistry due to its wide potential window and ability to dissolve many electrolytes. wikipedia.org Electrochemical studies can be used to probe how compounds like this compound adsorb onto electrode surfaces, which can be relevant in fields like corrosion inhibition or sensor development. The interaction of the nitrogen lone pairs from both the amine and nitrile groups with a metal electrode surface can be investigated by measuring changes in capacitance or charge transfer resistance.

Table 4: Typical Data from a Cyclic Voltammetry Study of a Propanenitrile Compound

| Parameter | Symbol | Information Provided |

|---|---|---|

| Anodic Peak Potential | Epa | The potential at which the maximum rate of oxidation occurs. |

| Cathodic Peak Potential | Epc | The potential at which the maximum rate of reduction occurs. |

| Anodic Peak Current | Ipa | Proportional to the concentration of the analyte and the rate of the oxidation reaction. |

| Cathodic Peak Current | Ipc | Proportional to the concentration of the analyte and the rate of the reduction reaction. |

| Formal Redox Potential | E°' | The thermodynamic potential of the redox couple, indicating the ease of electron transfer. |

Computational and Theoretical Studies of 2 Ethylamino Propanenitrile and Its Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular structure, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. scirp.orgscirp.orgnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying systems like 2-(ethylamino)propanenitrile. scirp.org DFT calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves finding the structure that corresponds to a minimum on the potential energy surface. scirp.orgscirp.org

For aminonitriles, DFT can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the characteristic linear geometry of the nitrile group (R-C≡N) with a bond angle of approximately 180° is a key feature that can be precisely modeled. libretexts.org The stability of different conformers, which arise from rotation around single bonds (e.g., the C-N bond of the ethylamino group), can be compared by calculating their relative energies. The conformer with the lowest energy is the most stable. Theoretical studies on related amine compounds have utilized DFT to successfully predict these parameters. nih.govmdpi.com

Table 1: Representative Calculated Structural Parameters for Aminonitrile Analogs using DFT

This table presents typical bond lengths and angles for substructures analogous to this compound, as determined by DFT calculations in various studies.

| Parameter | Functional Group | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C≡N (Nitrile) | ~1.16 |

| Bond Length (Å) | C-C (Aliphatic) | ~1.53 |

| Bond Length (Å) | C-N (Amine) | ~1.47 |

| Bond Angle (°) | C-C≡N | ~178-180 |

Note: The values are generalized from computational studies on similar aliphatic aminonitriles.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. mdpi.com The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character). mdpi.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the ethylamino group due to its lone pair of electrons. The LUMO is typically associated with the π* antibonding orbital of the C≡N triple bond, centered on the electrophilic carbon atom. nih.govpressbooks.pub The distribution of these orbitals indicates the most probable sites for nucleophilic and electrophilic attack. Mapping the electron density onto the molecular surface creates a Molecular Electrostatic Potential (MEP) map, which visually identifies electron-rich (red) and electron-poor (blue) regions, further highlighting potential reactive sites. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify chemical behavior. mdpi.commaterialsciencejournal.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is derived from the chemical potential and hardness.

These indices are valuable for comparing the reactivity of this compound with its analogs. For instance, adding electron-withdrawing groups near the nitrile function would be expected to lower the LUMO energy, increase the electrophilicity index, and make the nitrile carbon more susceptible to nucleophilic attack. nih.gov

Table 2: Conceptual Global Reactivity Descriptors for a Typical Aliphatic Aminonitrile

This table illustrates the type of data obtained from FMO analysis. Values are conceptual and based on typical results for similar molecules.

| Parameter | Symbol | Formula | Conceptual Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -9.5 |

| LUMO Energy | ELUMO | - | +1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 11.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 5.5 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in a solvent.

For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule's movement over time, MD can identify the most populated conformations and the energy barriers between them. This is particularly useful for flexible molecules with multiple rotatable bonds.

Study Solvation: Placing the molecule in a simulated box of solvent (e.g., water) allows for the study of solute-solvent interactions. This can reveal how hydrogen bonding between the amino group and water molecules, or interactions between the nitrile group and the solvent, affect the molecule's conformation and stability.

Analyze Intermolecular Interactions: In simulations with multiple solute molecules, MD can model aggregation and other intermolecular phenomena, providing information on how these molecules interact with each other. rsc.org

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions. rsc.org By modeling the transformation from reactants to products, it is possible to identify intermediates, transition states, and the energy changes associated with the process.

A chemical reaction proceeds along a reaction coordinate on the potential energy surface. The highest point on this path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. nih.gov Locating the precise geometry of the TS is a critical step in understanding a reaction mechanism.

For reactions involving this compound, such as its hydrolysis or reaction with other nucleophiles, computational methods can be used to find the TS structure. nih.govchemistrysteps.com Once the TS is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). nih.gov A high activation energy indicates a slow reaction, while a low activation energy suggests a faster reaction.

For example, in the base-catalyzed hydrolysis of a nitrile, calculations would model the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.com The TS for this step would be identified, and the associated activation energy calculated. Comparing the activation energies for different proposed mechanisms allows researchers to determine the most likely reaction pathway. nih.gov

Table 3: Representative Calculated Activation Energies for Nitrile Reactions

This table provides examples of activation energies (Ea) for reactions involving the nitrile group, derived from computational studies of analogous systems.

| Reaction Type | Reactant(s) | Ea (kcal/mol) - Conceptual Range |

|---|---|---|

| Nucleophilic attack on nitrile | Benzonitrile + Cysteamine | 10 - 15 |

| H-abstraction from amine | Propylamine + •NH2 | ~1 - 5 |

Note: Values are sourced from computational studies on related molecules and are for illustrative purposes. nih.govnih.gov

Solvent Effects and Environmental Influences in Computational Models

In the computational and theoretical analysis of this compound and its analogs, accounting for solvent effects is crucial for accurately predicting molecular properties, reactivity, and spectroscopic behavior. mdpi.com Environmental influences, primarily the surrounding solvent, can lead to significant changes in the electronic distribution and geometry of a molecule. mdpi.com Computational models address these influences through various methodologies, primarily categorized as implicit and explicit solvent models.

The most widely used approach is the implicit solvent model, particularly the Polarizable Continuum Model (PCM). mdpi.commdpi.comprimescholars.comresearchgate.net In this method, the solute molecule is placed within a cavity in a continuous medium that represents the solvent, characterized by its dielectric constant. mdpi.comprimescholars.com The solute polarizes the dielectric continuum, which in turn creates a reaction field that perturbs the solute's electronic structure. mdpi.com This approach, often combined with Density Functional Theory (DFT), has proven effective for studying a wide range of molecules. primescholars.com For instance, studies on various organic compounds have successfully used PCM to investigate solvent effects on optimized structures, electronic properties, and absorption spectra. mdpi.comresearchgate.net

Computational studies on molecules analogous to this compound demonstrate that as the polarity of the solvent increases, changes in molecular properties such as bond lengths, bond angles, and spectroscopic shifts can be observed. primescholars.commdpi.com For example, calculations on flavonoids and chlorinated harmines in different solvents like cyclohexane, acetonitrile, and water have shown solvent-dependent shifts in absorption spectra, which were successfully modeled using computational methods. mdpi.comrsc.org These studies confirm that even subtle changes in the solvent environment can alter the ground and excited state properties of a molecule. mdpi.com

The choice of computational method and functional (e.g., B3LYP, PBE0) in combination with PCM is critical for achieving results that correlate well with experimental data. mdpi.commdpi.comrsc.org The inclusion of solvation effects can improve the accuracy of predictions for properties like NMR spin-spin coupling constants and vertical excitation energies. mdpi.commdpi.com

Below is a table summarizing common solvents used in computational models and their dielectric constants, which are fundamental parameters in implicit solvent calculations.

| Solvent | Dielectric Constant (ε) | Type | Common Application in Models |

| Cyclohexane | 2.02 | Nonpolar | Simulating nonpolar environments |

| Toluene | 2.38 | Nonpolar | Simulating aromatic, nonpolar environments |

| Dichloromethane | 8.93 | Polar Aprotic | Simulating moderately polar environments |

| Acetonitrile | 37.50 | Polar Aprotic | Simulating polar, non-hydrogen-bonding environments |

| Ethanol | 24.55 | Polar Protic | Simulating polar, hydrogen-bonding environments |

| Water | 80.10 | Polar Protic | Simulating aqueous biological and environmental systems |

Data sourced from computational chemistry databases and literature. mdpi.comprimescholars.commdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are essential in medicinal chemistry and materials science for designing novel molecules with desired characteristics. For this compound and its analogs, QSAR and QSPR studies can predict properties like toxicity, reactivity, and bioavailability based on calculated molecular descriptors.

The foundation of a QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors can be classified into several categories:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Electronic descriptors: Related to the electron distribution, such as dipole moment and orbital energies.

Thermodynamic descriptors: Properties like heat of formation and hydration energy. researchgate.net

Spatial (3D) descriptors: Based on the 3D geometry of the molecule, describing its size and shape. researchgate.net

Once calculated, these descriptors are used to build a mathematical model, often through multiple linear regression (MLR) or machine learning algorithms, that links them to an observed property. nih.gov For example, a QSAR study on phenethylamine derivatives, which share structural similarities with this compound, successfully modeled their logP values (a measure of lipophilicity) using descriptors related to molecular weight and 3D structure (3D-MoRSE). nih.gov The statistical quality and predictive power of such models are rigorously validated to ensure their reliability. nih.gov

For this compound itself, QSPR models can be developed using its computationally derived properties. Public databases like PubChem provide a starting point with pre-calculated descriptors. nih.gov

The table below lists some computed properties for this compound that can serve as descriptors in QSPR studies. nih.gov

| Property/Descriptor | Value | Type | Potential Application in QSPR Models |

| Molecular Weight | 98.15 g/mol | Physicochemical | Correlating with size-dependent properties |

| XLogP3-AA | 0.4 | Lipophilicity | Predicting membrane permeability, solubility |

| Hydrogen Bond Donor Count | 1 | Electronic | Modeling interactions with biological targets |

| Hydrogen Bond Acceptor Count | 2 | Electronic | Modeling interactions with biological targets |

| Rotatable Bond Count | 2 | Topological | Correlating with conformational flexibility |

| Topological Polar Surface Area | 35.8 Ų | Topological | Predicting transport properties and bioavailability |

Data sourced from the PubChem database. nih.gov

By developing robust QSAR and QSPR models for α-aminonitriles, researchers can screen virtual libraries of related compounds, prioritizing the synthesis of candidates with the most promising properties while minimizing experimental effort. researchgate.net

Role of 2 Ethylamino Propanenitrile in Advanced Organic Synthesis

As a Versatile Precursor in the Synthesis of Complex Organic Molecules

The dual functionality of α-aminonitriles like 2-(Ethylamino)propanenitrile renders them valuable precursors for the synthesis of intricate organic molecules. These compounds can act as linchpins in synthetic strategies, leveraging both the nucleophilic character of the amino group and the electrophilic nature of the nitrile carbon. chemguide.co.uk

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. mdpi.comresearchgate.net α-Aminonitriles are ideal starting materials for the synthesis of these important structures because the entire molecule can be incorporated into the final heterocyclic system. chemguide.co.uk The proximate reactive centers—the nucleophilic nitrogen of the amine and the electrophilic carbon of the nitrile—can participate in intramolecular cyclization reactions or in multicomponent reactions to form a range of heterocyclic rings. chemguide.co.uk

For instance, α-aminonitriles are well-established precursors for five-membered heterocycles such as imidazoles, oxazoles, and their derivatives. chemguide.co.uk The synthesis often involves the reaction of the aminonitrile with other reagents that provide the remaining atoms needed to complete the ring, showcasing the utility of these compounds as key synthetic building blocks. chemguide.co.uk A large number of N-heterocyclic compounds, including pyrrole, thiazole, pyrazole, and pyridine (B92270) derivatives, form the core of many biologically active molecules. mdpi.com

Table 1: Potential Heterocyclic Scaffolds from α-Aminonitrile Precursors This table illustrates potential heterocyclic systems that can be synthesized from α-aminonitrile building blocks based on known chemical transformations.

| Precursor Class | Reagent Type | Resulting Heterocycle |

|---|---|---|

| α-Aminonitrile | Aldehydes/Ketones, Sulfur source | Thiazole derivatives |

| α-Aminonitrile | Phosgene equivalent | Oxazolone derivatives |

| α-Aminonitrile | Isothiocyanates | Thiohydantoin derivatives |

| α-Aminonitrile | Amidines | Imidazole derivatives |

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials. researchgate.net These synthetic strategies can be broadly categorized as convergent or divergent. In divergent synthesis, a single intermediate is used to create a library of structurally related compounds. In convergent synthesis, different fragments of a complex molecule are synthesized separately before being combined.

Due to its bifunctionality, this compound is an excellent candidate for use as a central intermediate in such sequences. The amine and nitrile groups can be functionalized independently, allowing for a stepwise and controlled elaboration of the molecular structure. For example, the amine could first be protected or acylated, followed by a transformation of the nitrile group; subsequently, the amine could be deprotected and further modified. This sequential reactivity is crucial for building molecular complexity in a planned manner and is a key feature of modern multi-step synthesis, including automated flow chemistry processes that link individual reactions into a continuous operation. researchgate.netmdpi.com

Exploration of the Reactivity of the Nitrile Group in Carbon-Carbon Bond Formation (e.g., Nucleophilic Additions)

The nitrile group (C≡N) is a highly versatile functional group in organic synthesis. organic-chemistry.org The carbon-nitrogen triple bond is strongly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. rsc.orgwikipedia.org This reactivity is analogous to that of a carbonyl group. wikipedia.org Nucleophilic addition to the nitrile carbon is a powerful method for carbon-carbon bond formation.

A primary example is the reaction of nitriles with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon, forming an intermediate imine anion (or its metal salt). Subsequent hydrolysis of this intermediate yields a ketone, effectively creating a new carbon-carbon bond and transforming the nitrile into a carbonyl group. This two-step process is a valuable method for synthesizing ketones where the nitrile serves as a masked carbonyl equivalent.

Table 2: Nucleophilic Additions to the Nitrile Group for C-C Bond Formation This table details the reaction of a generic α-aminonitrile with various nucleophiles to form new carbon-carbon bonds.

| Nucleophile | Intermediate Product | Final Product after Hydrolysis |

|---|---|---|

| Grignard Reagent (R'-MgX) | Imine-magnesium salt | Ketone |

| Organolithium (R'-Li) | Imine-lithium salt | Ketone |

| Enolates | β-Enaminonitrile | β-Keto nitrile |

Beyond C-C bond formation, the nitrile group can undergo other important transformations. It can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford a primary amine. This reaction proceeds via two successive nucleophilic additions of a hydride ion. wikipedia.org The nitrile group can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, passing through an amide intermediate. rsc.orgwikipedia.org

Investigations into the Reactivity of the Secondary Amine Moiety in Functionalization Reactions

The secondary amine in this compound is a nucleophilic and basic center, providing a reactive site for a wide array of functionalization reactions. These reactions are fundamental in organic synthesis for introducing new functional groups and building molecular complexity.

Key reactions involving the secondary amine moiety include:

Alkylation: Secondary amines can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. This process converts the secondary amine into a tertiary amine, and if the reaction continues, can lead to the formation of a quaternary ammonium (B1175870) salt.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides readily converts secondary amines into amides. This is a robust and common transformation used to form stable C-N bonds and is often employed as a method for protecting the amine group during subsequent synthetic steps.

Sulfonylation: Secondary amines react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base to form stable sulfonamides. This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines.

Reaction with Nitrous Acid: Secondary amines, both aliphatic and aromatic, react with nitrous acid (HONO) to form N-nitrosamines. This reaction proceeds through the electrophilic attack of the nitrosonium cation (NO⁺) on the nucleophilic amine nitrogen.

Table 3: Key Functionalization Reactions of the Secondary Amine Moiety This table summarizes common reactions used to modify the secondary amine group present in molecules like this compound.

| Reagent Class | Reagent Example | Product Functional Group |

|---|---|---|

| Alkyl Halide | Bromoethane | Tertiary Amine |

| Acid Chloride | Acetyl Chloride | Amide |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide |

| Nitrous Acid | NaNO₂ / HCl | N-Nitrosamine |

Catalytic Applications of this compound or Its Derivatives in Organic Transformations

While the synthesis of α-aminonitriles is often achieved using various catalytic methods, including organocatalysis and metal catalysis, the use of simple α-aminonitriles like this compound as catalysts is not a widely documented area of research. rsc.orgwikipedia.org The literature extensively covers the catalytic synthesis of these molecules, for example, through the Strecker reaction, which combines an aldehyde, an amine, and a cyanide source.

However, the structural features of this compound suggest a potential, albeit underexplored, role in organocatalysis. The secondary amine moiety imparts basicity and nucleophilicity to the molecule. In principle, it could function as a basic organocatalyst, capable of deprotonating acidic substrates to initiate reactions such as Knoevenagel condensations or Michael additions. This potential remains largely theoretical, as specific applications of this compound or its close derivatives as catalysts in organic transformations are not prominently reported in scientific literature. Some reviews note rare or exceptional cases where α-aminonitriles may act as catalysts, but this is not their primary application. chemguide.co.uk

Future Research Directions and Emerging Academic Applications of 2 Ethylamino Propanenitrile

Innovations in Sustainable Synthesis and Green Chemistry Methodologies for Aminonitriles

The traditional synthesis of α-aminonitriles, often accomplished via the Strecker reaction, has historically involved hazardous reagents such as hydrogen cyanide (HCN) or alkali metal cyanides. acs.orgmdpi.com Modern research, however, is intensely focused on developing greener and more sustainable synthetic routes. This shift is critical for reducing environmental impact and improving laboratory safety.

Future research on the synthesis of 2-(Ethylamino)propanenitrile will likely prioritize methodologies that align with the principles of green chemistry. Key areas of innovation include:

Safer Cyanide Sources: A significant advancement is the move away from highly toxic cyanide sources. nih.gov Alternatives like trimethylsilyl (B98337) cyanide (TMSCN) are more manageable and soluble in organic solvents. nih.gov Even more innovative approaches utilize non-toxic and readily available starting materials such as α-amino acids or hexacyanoferrate to generate the cyanide component in situ. rsc.org

Green Solvents and Catalysts: There is a strong trend towards using environmentally benign solvents, with water being an ideal medium for many modern Strecker-type reactions. nih.govnih.gov The use of efficient and recyclable catalysts, such as indium powder in water or various organocatalysts, further enhances the green credentials of these syntheses. mdpi.comnih.govbohrium.com These methods often lead to excellent yields and are applicable to a wide range of substrates. nih.gov

Solvent-Free Conditions: Eliminating the solvent entirely represents a significant step forward in green synthesis. Reactions performed under solvent-free conditions at room temperature, often with the aid of solid-supported catalysts, can reduce waste and simplify product purification. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Aminonitriles

| Parameter | Traditional Strecker Reaction | Green Chemistry Approach |

|---|---|---|

| Cyanide Source | HCN, KCN, NaCN (Highly Toxic) | TMSCN, K4[Fe(CN)6], in situ generation (Reduced Hazard) rsc.orgnih.gov |

| Solvent | Organic Solvents (e.g., THF, Methanol) | Water, Ethanol, or Solvent-Free nih.gov |

| Catalyst | Often stoichiometric acid/base | Catalytic Indium, Organocatalysts, Nanoparticles (Recyclable) mdpi.comnih.govbohrium.com |

| Reaction Conditions | Variable, can require harsh conditions | Often room temperature, milder conditions |

| Workup | Tedious, generates significant waste | Simpler, environmentally benign nih.gov |

Development of Novel Catalytic Systems Utilizing this compound as a Ligand or Substrate

While much research focuses on the synthesis of aminonitriles, an emerging area of interest is their use in catalysis, either as a substrate for further transformation or as a ligand to coordinate with metal centers. The bifunctional nature of this compound, possessing both a secondary amine and a nitrile group, makes it a theoretically attractive candidate for forming chelate complexes with transition metals.

As a Ligand: The nitrogen atoms of the ethylamino group and the nitrile moiety can act as donor sites, potentially forming stable five-membered chelate rings with metal ions. This coordination could modulate the metal center's electronic and steric properties, making it a tailored component in catalyst design. Future research could explore the synthesis of novel metal complexes (e.g., with Palladium, Rhodium, or Copper) where this compound or its derivatives serve as bidentate ligands for applications in cross-coupling reactions, hydrogenations, or other important organic transformations.

As a Substrate: The development of novel catalytic systems to transform this compound into more complex molecules is a vibrant research area. Organocatalysis, which avoids the use of expensive and potentially toxic metals, has proven effective for various aminonitrile syntheses and transformations. mdpi.comresearchgate.net Catalysts ranging from simple Brønsted acids to more complex chiral amides have been successfully employed. mdpi.com Furthermore, heterogeneous catalysts, such as nano copper ferrite or metal oxides, offer advantages in terms of easy separation and reusability, aligning with green chemistry principles. bohrium.com

Table 2: Catalytic Systems in Aminonitrile Chemistry

| Catalyst Type | Examples | Key Advantages | Primary Application |

|---|---|---|---|

| Transition Metals | Pd(II), Ru(III), CuFe2O4, Indium | High activity and selectivity. bohrium.comorganic-chemistry.org | Synthesis of α-aminonitriles. nih.govorganic-chemistry.org |

| Organocatalysts | Thioureas, Brønsted acids, Chiral amides | Metal-free, environmentally friendly, potential for asymmetry. mdpi.com | Asymmetric Strecker reactions. mdpi.com |

| Photocatalysts | Eosin Y, Ruthenium complexes | Mild reaction conditions, novel reactivity. | C-H functionalization to form aminonitriles. bohrium.com |

| Biocatalysts | Enzymes (e.g., hydroxynitrile lyases) | High enantioselectivity, green conditions. | Enantioselective synthesis. |

Integration of this compound Synthesis and Transformation into Flow Chemistry and Automated Platforms

Flow chemistry is revolutionizing chemical synthesis by moving from traditional batch reactors to continuous-flow systems. beilstein-journals.org This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, safety, and scalability. durham.ac.uk For the synthesis of compounds like this compound, flow chemistry presents a platform for safer handling of hazardous reagents and the potential to integrate multiple synthetic and purification steps into a single, automated process. nih.govflinders.edu.au

The development of fully automated synthesis platforms, which combine robotics with artificial intelligence, represents the next frontier. nih.govyoutube.com These systems can perform entire multi-step syntheses, from reagent addition to purification and analysis, with minimal human intervention. merckmillipore.com The synthesis of a library of this compound derivatives could be programmed into such a platform to rapidly explore structure-activity relationships for drug discovery. nih.gov This approach accelerates the design-make-test-analyze cycle, significantly shortening development timelines. youtube.com

Table 3: Batch vs. Flow Synthesis for Chemical Production

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult, often requires re-optimization. | Easier, by extending run time or using larger reactors. durham.ac.uk |

| Safety | Higher risk with large volumes of hazardous materials. | Improved, small reaction volumes minimize risk. flinders.edu.au |

| Heat & Mass Transfer | Often inefficient and inconsistent. | Highly efficient due to large surface-area-to-volume ratio. durham.ac.uk |

| Reproducibility | Can be variable between batches. | Highly consistent and reproducible. beilstein-journals.org |

| Automation | Complex to fully automate. | Readily integrated into automated multi-step processes. durham.ac.uknih.gov |

Advanced Applications in Materials Science and Functional Polymers as Building Blocks

The dual functionality of α-aminonitriles makes them valuable building blocks for the synthesis of advanced materials and functional polymers. uni-mainz.de The amine group can participate in polymerization reactions (e.g., to form polyamides), while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. This versatility allows for the creation of polymers with tailored properties.

Future research could explore the use of this compound as a monomer or a modifying agent in polymer synthesis. For instance, its incorporation into a polymer backbone could introduce specific functionalities, such as sites for metal coordination or hydrogen bonding, which can influence the material's mechanical, thermal, or optical properties. α-Aminonitriles have been used to create covalent organic polymeric networks with applications in gas storage and catalysis. researchgate.net By using bifunctional aldehydes and amines in a one-pot Strecker reaction, stable and porous materials can be synthesized. researchgate.net While this research has focused on more complex monomers, the principles could be adapted to incorporate simpler aminonitriles like this compound to fine-tune the properties of the resulting polymer.

Table 4: Potential Polymer Applications Derived from Aminonitrile Building Blocks

| Polymer Type | Role of Aminonitrile Precursor | Potential Applications |

|---|---|---|

| Polyamides/Peptidomimetics | Monomer (after nitrile hydrolysis to carboxylic acid). | High-performance fibers, biomaterials. |

| Polyimines | Monomer (via reaction of the amine group). | Chelating agents, dynamic covalent materials. |

| Functionalized Polyolefins | Grafting agent to add polar functional groups. | Adhesives, compatibilizers, printable surfaces. |

| Covalent Organic Frameworks (COFs) | Building block in multicomponent reactions. researchgate.net | Gas storage, catalysis, separation membranes. researchgate.net |

Frontiers in Chemoinformatics and Data-Driven Research for Aminonitrile Chemistry

Chemoinformatics applies computational methods to solve chemical problems, and its role in modern chemistry is rapidly expanding. nih.govmdpi.com For a molecule like this compound, chemoinformatics and data-driven approaches can accelerate the discovery of new properties and applications without the need for extensive laboratory work. patonlab.comresearchgate.net

Table 5: Chemoinformatic Approaches in Aminonitrile Research

| Methodology | Objective | Example Application |

|---|---|---|

| Virtual Screening | Identify potential biological activity. | Screening aminonitrile libraries against protein targets for drug discovery. mdpi.com |

| QSAR Modeling | Predict properties based on chemical structure. | Developing models to predict the toxicity or efficacy of new aminonitrile derivatives. mdpi.com |

| Reaction Prediction | Predict the products and yields of unknown reactions. | Suggesting novel transformations of this compound. |

| Automated Route Design | Propose efficient synthetic pathways. | Generating a multi-step synthesis for a complex target starting from an aminonitrile. youtube.com |

| Database Mining | Extract knowledge from existing chemical literature and data. nih.gov | Identifying trends in the use and reactivity of aminonitriles across millions of publications. |

Q & A

Q. Table 1: Representative Synthesis Data

| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acrylonitrile derivative | WHA | 70 | 5 | 85 |

| α-Methyl acrylonitrile | WHA | 60 | 6 | 78 |

Basic: What spectroscopic and analytical methods validate this compound’s structure?

Methodological Answer:

Use a multi-technique approach:

- NMR : ¹H-NMR (CDCl₃) shows peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.8–3.2 ppm (CH₂ adjacent to nitrile), and δ 3.5–3.7 ppm (N–CH₂). ¹³C-NMR confirms nitrile (C≡N) at ~118 ppm .

- Elemental Analysis : Compare calculated vs. experimental C, H, N values (e.g., C: 64.37% calc. vs. 64.26% obs.) to assess purity .

- Mass Spectrometry : ESI-MS m/z 112.17 [M+H]⁺ confirms molecular weight .

Note : Cross-validate data to resolve discrepancies (e.g., impurities in elemental analysis require column chromatography purification) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Protective Equipment : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (nitriles release toxic HCN upon decomposition) .

- Waste Management : Collect nitrile waste in labeled containers for incineration by certified hazardous waste handlers .

- Emergency Response : In case of skin contact, rinse with 10% sodium thiosulfate solution to neutralize cyanide .

Advanced: How can reaction conditions be optimized for synthesizing derivatives like 2-[(Ethylamino)methyl]-3-hydroxypropanenitrile?

Methodological Answer:

- Parameter Screening : Use Design of Experiments (DoE) to test variables:

- Solvent polarity (ethanol vs. acetonitrile) affects regioselectivity.

- Temperature (50–80°C) influences hydroxy-group retention .

- Catalyst Recycling : WHA retains >90% activity after 5 cycles (confirmed via ICP-OES analysis of ash composition) .

Q. Table 2: Catalyst Recycling Efficiency

| Cycle | Yield (%) | Leaching (ppm) |

|---|---|---|

| 1 | 85 | 0.12 |

| 3 | 83 | 0.15 |

| 5 | 80 | 0.18 |